molecular formula C20H32O B1264467 Isopalominol

Isopalominol

Cat. No. B1264467
M. Wt: 288.5 g/mol
InChI Key: SUZJDBFYIMMCPP-UURRLYPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopalominol is a natural product found in Eunicea laciniata with data available.

Scientific Research Applications

Pharmacology and Chemistry

Isopalominol, as a derivative in the family of isoprenoids, is related to compounds with significant pharmacological relevance. Adapalene, for example, is a naphthoic acid derivative with potent retinoid pharmacology important in dermatology, particularly for acne treatment. It exhibits properties like controlling cell proliferation and differentiation, as well as having anti-inflammatory action. The retinoid activity of adapalene is mediated through nuclear gene transcription factors RAR beta and RAR gamma (Shroot & Michel, 1997).

Biosynthesis and Engineering

Isoprenoids, including isopalominol, are synthesized via distinct biosynthetic pathways. These pathways lead to a wide range of products with applications in cancer therapy, infectious disease treatment, and crop protection. Efforts in metabolic engineering aim to increase the levels of universal precursors for heterologous production of valuable isoprenoids (Withers & Keasling, 2007). Similarly, Klein‐Marcuschamer et al. (2007) emphasize the potential of the isoprenoid superfamily for commercial therapeutics and fine chemicals, highlighting the role of carotenoids and the application of genetic platforms for the biosynthesis of various isoprenoid products (Klein‐Marcuschamer, Ajikumar, & Stephanopoulos, 2007).

Agricultural Applications

In agriculture, isoprenoids play a critical role. For instance, Lu et al. (2020) discuss the impact of isoproturon, a chemical related to isoprenoids, on grain productivity in agriculture. Their study reveals the involvement of salicylic acid, an isoprenoid component, in mediating isoproturon degradation in rice, indicating the environmental and health implications of isoprenoids in food crops (Lu, Liu, Zhang, Chen, & Yang, 2020).

Biotechnological Applications

Isoprenoids, including isopalominol derivatives, are explored for their potential in biotechnological applications. Vickers et al. (2014) review the metabolic engineering of volatile isoprenoids in plants and microbes for various industrial uses, such as pharmaceuticals, flavors, fragrances, and even fuels (Vickers, Bongers, Liu, Delatte, & Bouwmeester, 2014).

properties

Product Name

Isopalominol

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

(2R,3aR,5E,9E,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol

InChI

InChI=1S/C20H32O/c1-14(2)19-17-10-9-15(3)7-6-8-16(4)11-12-20(17,5)13-18(19)21/h7,11,17-18,21H,6,8-10,12-13H2,1-5H3/b15-7+,16-11+/t17-,18-,20-/m1/s1

InChI Key

SUZJDBFYIMMCPP-UURRLYPDSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@@]2(C[C@H](C(=C(C)C)[C@H]2CC1)O)C)/C

Canonical SMILES

CC1=CCCC(=CCC2(CC(C(=C(C)C)C2CC1)O)C)C

synonyms

isopalominol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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